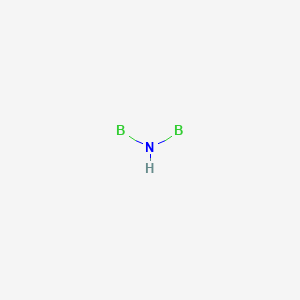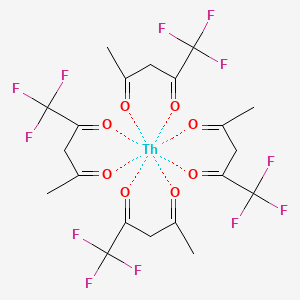
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) is a coordination compound where thorium is the central metal atom. This compound is characterized by the presence of four trifluoroacetylacetonato ligands and one aqua ligand. It is a molecular compound with significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) typically involves the reaction of thorium salts with trifluoroacetylacetone in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the complex. The general reaction can be represented as:
[ \text{Th(NO}_3\text{)}_4 + 4 \text{C}_5\text{H}_5\text{F}_3\text{O}_2 \rightarrow \text{Th(C}_5\text{H}_4\text{F}_3\text{O}_2\text{)}_4 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors can help in maintaining the required conditions consistently.
Analyse Chemischer Reaktionen
Types of Reactions
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the thorium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other β-diketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce thorium(V) species, while substitution reactions can yield new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) has several scientific research applications, including:
Biology: Potential use in radiopharmaceuticals for targeted alpha therapy due to the radioactive nature of thorium.
Medicine: Investigated for its potential in cancer treatment through targeted delivery of radioactive isotopes.
Wirkmechanismus
The mechanism by which aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) exerts its effects involves the interaction of the thorium center with various molecular targets. The trifluoroacetylacetonato ligands stabilize the thorium ion, allowing it to participate in various chemical reactions. The pathways involved include coordination to other molecules, facilitating electron transfer processes, and acting as a catalyst in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aqua-tetrakis(acetylacetonato)thorium(IV): Similar structure but with acetylacetonato ligands instead of trifluoroacetylacetonato.
Aqua-tetrakis(hexafluoroacetylacetonato)thorium(IV): Contains hexafluoroacetylacetonato ligands, offering different electronic properties.
Aqua-tetrakis(dibenzoylmethanato)thorium(IV): Uses dibenzoylmethanato ligands, providing unique steric and electronic characteristics.
Uniqueness
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) is unique due to the presence of trifluoroacetylacetonato ligands, which impart distinct electronic properties and reactivity. The trifluoromethyl groups enhance the stability and solubility of the compound, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17500-72-0 |
|---|---|
Molekularformel |
C20H20F12O8Th |
Molekulargewicht |
848.4 g/mol |
IUPAC-Name |
thorium;1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/4C5H5F3O2.Th/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3; |
InChI-Schlüssel |
FGJFCJGYPOSPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
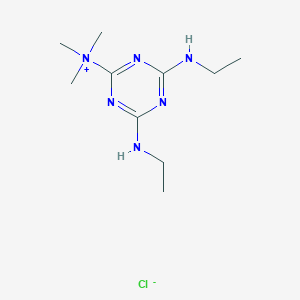

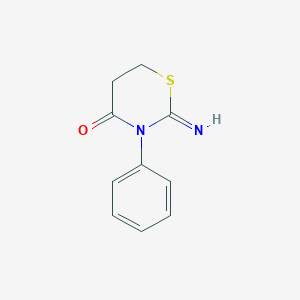
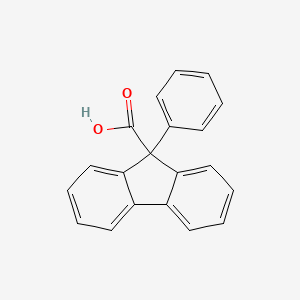
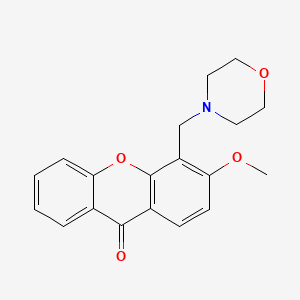
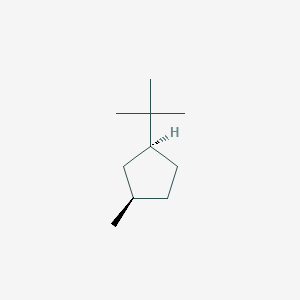

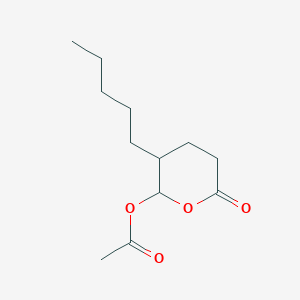


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
